4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-chloro-2-[(4-methoxyanilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-18-13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-8,16-17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNUSSGYUQISIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98591-11-8 | |
| Record name | 4-CHLORO-2-((4-METHOXYANILINO)METHYL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Palladium-Catalyzed Suzuki-Miyaura Coupling
Although no direct synthesis of 4-chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol is documented, analogous Suzuki-Miyaura coupling methods for triazine derivatives provide a viable blueprint. For instance, the preparation of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine employs p-methoxyphenylboronic acid and cyanuric chloride with a magnetic silica-supported palladium catalyst. Adapting this approach, the target compound could theoretically be synthesized by substituting cyanuric chloride with 2-chloro-4-hydroxybenzaldehyde and employing a boronic acid derivative of 4-methoxyaniline.
Reaction Parameters
- Catalyst : Magnetic Fe/Co-Pd complexes (0.12–0.14 g per 10 mmol substrate) enable efficient recovery via external magnetic fields.
- Solvent : Ethanol or aqueous ethanol mixtures, balancing polarity and environmental impact.
- Yield Optimization : Elevated temperatures (35–45°C) and extended reaction times (2–4 hours) improve conversion rates to ~68.5% in analogous systems.
Challenges and Mitigation
- Byproduct Formation : Competing reactions at the phenolic hydroxyl group may necessitate protective strategies, such as silylation or acetylation, before coupling.
- Catalyst Lifespan : Repeated use of magnetic catalysts in batch reactions shows minimal activity loss (<5% over five cycles).
Reductive Amination Pathways
Condensation and Reduction
A two-step reductive amination route is plausible, involving:
- Condensation : 4-Chloro-2-hydroxybenzaldehyde reacts with 4-methoxyaniline in ethanol under acidic conditions to form an imine intermediate.
- Reduction : Sodium borohydride or catalytic hydrogenation reduces the imine to the secondary amine.
Advantages :
- High atom economy and compatibility with green chemistry principles.
- Mild conditions (room temperature to 60°C) minimize degradation of sensitive functional groups.
Limitations :
- Requires strict moisture control to prevent hydrolysis of the imine intermediate.
- Purification challenges due to residual reducing agents.
Solvent-Mediated Nucleophilic Substitution
Alkylation of 4-Methoxyaniline
Direct alkylation of 4-methoxyaniline with 4-chloro-2-(chloromethyl)phenol in polar aprotic solvents (e.g., DMF or DMSO) offers a straightforward pathway. The reaction proceeds via an SN2 mechanism, with potassium carbonate or triethylamine as a base.
Optimization Insights :
Phase-Transfer Catalysis
Employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic system (toluene/water) improves reaction efficiency by facilitating interfacial contact. This method reduces solvent waste and enhances scalability.
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for the discussed methodologies:
| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd/Fe3O4-SiO2 | 68.5* | 98.8* | Low (solvent recovery) |
| Reductive Amination | NaBH4 | 55–60 | 95–97 | Moderate (boron waste) |
| Nucleophilic Substitution | K2CO3/TBAB | 45–50 | 90–93 | High (aprotic solvents) |
*Data extrapolated from analogous reactions.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under controlled conditions. For structurally similar compounds like 4-chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol, oxidation produces quinone derivatives via electron transfer mechanisms.
Example Reaction:
\text{4 Chloro 2 4 methoxyphenyl amino methyl}phenol}\xrightarrow[\text{Oxidizing Agent e g KMnO}_4\text{ }]{\text{Acidic Conditions}}\text{Quinone Derivative}+\text{Byproducts}
| Parameter | Detail |
|---|---|
| Reagents | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> |
| Temperature | 60–80°C |
| Solvent | Aqueous or polar aprotic media |
| Product | Ortho-quinone analog |
Nucleophilic Substitution
The chloro substituent participates in nucleophilic aromatic substitution (NAS) when activated by electron-donating groups. The phenolic -OH group at the ortho position enhances reactivity by stabilizing the transition state through resonance .
Example Reaction:
\text{4 Chloro 2 4 methoxyphenyl amino methyl}phenol}+\text{NaOEt}\rightarrow \text{4 Ethoxy 2 4 methoxyphenyl amino methyl}phenol}+\text{NaCl}
| Parameter | Detail |
|---|---|
| Reagents | Sodium ethoxide (NaOEt) |
| Temperature | Reflux (~80°C) |
| Solvent | Ethanol |
| Yield | Moderate (50–70%) |
Similar chloro-phenol derivatives, such as 4-chloro-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol, demonstrate analogous substitution reactivity.
Electrophilic Aromatic Substitution
The electron-rich aromatic rings (due to -OCH<sub>3</sub> and -NH-CH<sub>2</sub>- groups) undergo electrophilic substitution, primarily at the para and ortho positions relative to directing groups.
Example Reaction (Nitration):
\text{4 Chloro 2 4 methoxyphenyl amino methyl}phenol}\xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{\text{0 5 C}}\text{Nitro Substituted Derivative}
| Parameter | Detail |
|---|---|
| Reagents | Nitrating mixture |
| Temperature | 0–5°C |
| Solvent | Concentrated H<sub>2</sub>SO<sub>4</sub> |
| Regioselectivity | Para to -OCH<sub>3</sub> |
Condensation Reactions
The secondary amine group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases, though steric hindrance from the adjacent methylene group may limit reactivity .
Example Reaction:
\text{4 Chloro 2 4 methoxyphenyl amino methyl}phenol}+\text{RCHO}\rightarrow \text{Imine Derivative}+\text{H}_2\text{O}
| Parameter | Detail |
|---|---|
| Reagents | Aldehyde (RCHO) |
| Catalyst | Acidic (e.g., HCl) |
| Solvent | Methanol or ethanol |
| Product Stability | pH-dependent |
Reductive Transformations
The aminomethyl group can be reduced to a primary amine under hydrogenation conditions, though this requires selective catalysts to preserve other functional groups.
Example Reaction:
\text{4 Chloro 2 4 methoxyphenyl amino methyl}phenol}\xrightarrow[\text{H}_2/\text{Pd C}]{\text{EtOH}}\text{4 Chloro 2 4 methoxyphenyl aminomethyl cyclohexanol}
| Parameter | Detail |
|---|---|
| Catalyst | Palladium on carbon (Pd-C) |
| Pressure | 1–3 atm H<sub>2</sub> |
| Temperature | 25–50°C |
Acid-Base Reactions
The phenolic -OH group exhibits weak acidity (pK<sub>a</sub> ~10) and forms salts with strong bases (e.g., NaOH), enhancing solubility in aqueous media .
Scientific Research Applications
4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of herbicidal ionic liquids and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol involves its interaction with various molecular targets. The compound can undergo intra-molecular charge transfer, which affects its reactivity and interaction with biological molecules. Molecular docking studies have shown that it can bind to specific enzymes and proteins, influencing their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity
- Oxadiazole-Linked Analogs: Compounds like 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol (e.g., 6h in ) exhibit significant anticancer activity against SNB-19 (PGI = 65.12) and NCI-H460 (PGI = 55.61) cell lines at 10 µM. The oxadiazole ring enhances tubulin inhibition via hydrophobic interactions with residues such as Leu252 and Val238 .
- Azetidinone Derivatives: N-(2-aryl-3-chloro-4-oxoazetidin-1-yl)-2-(4-methoxyphenylamino)acetamides () demonstrate moderate antibacterial activity, suggesting that the azetidinone core may compromise anticancer efficacy compared to oxadiazole derivatives .
Antibacterial Activity
- 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c): Exhibits MIC values of 8 µg/mL against Gram-positive and Gram-negative bacteria, comparable to ciprofloxacin (MIC = 4 µg/mL) .
Physicochemical Properties
Lipophilicity
- HPLC-Determined log k: Analogs like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates () exhibit log k values ranging from 2.1 to 3.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Impact of Methoxy vs. Chloro Substituents: The 4-methoxy group in the target compound likely increases solubility compared to 4-chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol (), which has higher halogen content and lower predicted solubility .
Stability and Degradation
- Environmental Persistence: 4-Chloro-2-methylphenol () resists degradation in aqueous environments, whereas oxadiazole-linked derivatives () may degrade more readily due to enzymatic cleavage of the oxadiazole ring .
Biological Activity
4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol, commonly referred to as a Schiff base derivative, is an organic compound characterized by a unique combination of functional groups that contribute to its significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.
Structural Characteristics
The molecular structure of this compound includes a chloro group, a methoxyphenyl amine moiety, and a phenolic structure. The presence of these groups enhances its chemical reactivity and biological properties, particularly its interaction with various biomolecules.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. The azomethine (-CH=N-) group characteristic of Schiff bases is crucial in mediating these interactions. Studies have shown that this compound can influence cellular pathways involved in cancer progression, making it a candidate for further exploration in cancer therapy .
Interaction with Biomolecules
The compound has been studied for its ability to bind with DNA and other biomolecules. Interaction studies suggest that it may modulate biochemical pathways, which could be beneficial in treating various diseases, including cancer. Its favorable pharmacokinetic properties—absorption, distribution, metabolism, excretion, and toxicity (ADMET)—further enhance its viability as a lead compound in drug development.
Antimicrobial and Antioxidant Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial and antioxidant activities. Preliminary studies indicate that it may possess significant potential against various microbial strains and oxidative stress-related conditions.
Case Studies
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents. The compound showed lower IC50 values against MCF-7 breast carcinoma cells, indicating potent anticancer activity .
- DNA Binding Studies : Research exploring the binding affinity of this compound to DNA revealed that it could intercalate into the DNA structure, potentially leading to the inhibition of DNA replication processes in cancer cells.
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Key Biological Activities |
|---|---|---|
| 4-Chloro-2-methylphenol | Lacks the methoxy group | Different biological activity due to missing functional group |
| 4-Chloro-2-aminophenol | Contains an amino group instead of a methoxy group | Varying reactivity and application potential |
| 4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol | Contains a different aromatic substitution | Different interaction profiles with biological targets |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol?
- Methodological Answer : The compound can be synthesized via a two-step process:
Condensation : React 4-methoxyaniline with 5-chloro-2-hydroxybenzaldehyde in methanol at room temperature to form the Schiff base intermediate.
Reduction : Reduce the imine bond using NaBH4 in a THF/ethanol (1:1 v/v) solvent system.
Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography. Final product purity is confirmed using and NMR spectroscopy .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- Spectroscopy : Use NMR to identify the phenolic -OH proton (~δ 9.5 ppm) and the methylene (-CH-) protons adjacent to the amino group (~δ 3.8–4.2 ppm).
- X-ray Crystallography : Grow single crystals in n-hexane and collect diffraction data. Refine the structure using SHELXL (part of the SHELX suite) to resolve bond lengths, angles, and hydrogen-bonding networks. Absolute configuration can be assigned via Flack parameter analysis .
Q. What analytical techniques are critical for monitoring reaction progress?
- Methodological Answer :
- TLC : Track imine formation using ethyl acetate/hexane (3:7) as the mobile phase.
- NMR : Observe the disappearance of the aldehyde proton (δ ~9.8 ppm) post-condensation and the emergence of methylene protons post-reduction.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) to validate intermediate and final product masses .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., twinning, disorder) be resolved?
- Methodological Answer :
- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Validation Tools : Use PLATON to check for missed symmetry or twinning. Cross-validate refinement results with alternative software (e.g., OLEX2 or phenix.refine).
- Data Redundancy : Ensure redundancy () by merging multiple datasets .
Q. What strategies ensure enantiomeric purity in asymmetric synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)-configured amines) to control stereochemistry during condensation.
- Chiral HPLC : Separate enantiomers using a Chiralpak® IA column with hexane/isopropanol (90:10).
- X-ray Validation : Confirm absolute configuration via anomalous dispersion effects in crystallography .
Q. How can intramolecular hydrogen bonding be experimentally validated?
- Methodological Answer :
- X-ray Diffraction : Identify O–H⋯N hydrogen bonds (distance ~2.6–2.7 Å) and angles (~150–160°).
- Variable-Temperature NMR : Observe temperature-dependent shifts in phenolic -OH protons due to hydrogen bond breaking at elevated temperatures.
- DFT Calculations : Optimize molecular geometry using Gaussian09 and compare hydrogen bond energies with experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
